molecular formula C18H22N2O3S2 B2650910 N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034510-79-5

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2650910
M. Wt: 378.51
InChI Key: LPPJZIYNVWXINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide” is a chemical compound with the molecular formula C18H22N2O3S2 and a molecular weight of 378.511. It’s not intended for human or veterinary use and is available for research use only1.


Scientific Research Applications

Chemical Reactivities and Structural Insights

  • Imine-Tautomers of Aminothiazole Derivatives : A study by Phukan and Baruah (2016) explored the reactivity of aminothiazole derivatives, closely related to N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide, towards environmental pollutants. They observed distinctive self-assemblies under various conditions, highlighting the potential application in crystal engineering and chemodosimetric signal transduction (Phukan & Baruah, 2016).

Synthesis and Reactivity in Organic Chemistry

  • Synthesis of Thieno[2,3-b]pyridine-2,3-diamines : Lipunov et al. (2007) demonstrated the interaction of related arylamides with hydrazine hydrate, leading to the formation of thieno[2,3-b]pyridine-2,3-diamines. The study contributes to the understanding of the reactivity of such compounds, which can have implications in synthetic organic chemistry (Lipunov et al., 2007).

Catalysis and Organic Reactions

  • Copper-Catalyzed Coupling Reactions : A paper by De et al. (2017) showed the effectiveness of a catalyst system involving a compound structurally similar to N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide in amidation reactions. This showcases the potential application of similar compounds in facilitating various organic reactions (De, Yin, & Ma, 2017).

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-24-16-6-3-2-5-14(16)20-18(23)17(22)19-10-8-13(9-11-21)15-7-4-12-25-15/h2-7,12-13,21H,8-11H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPJZIYNVWXINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide

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